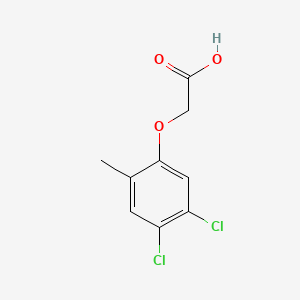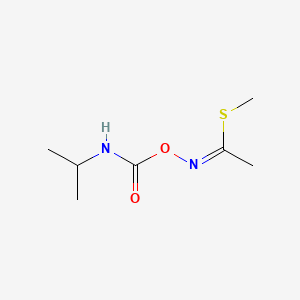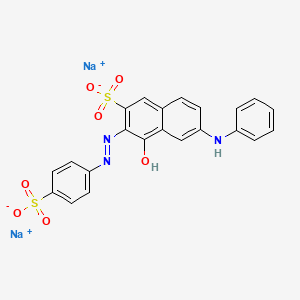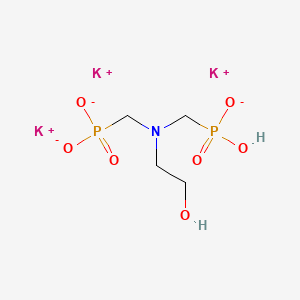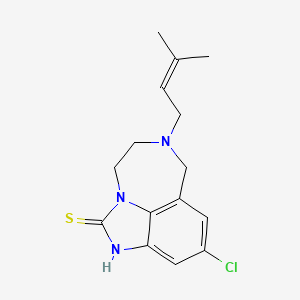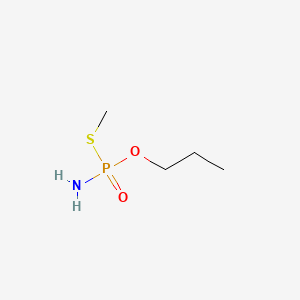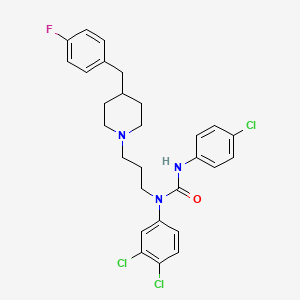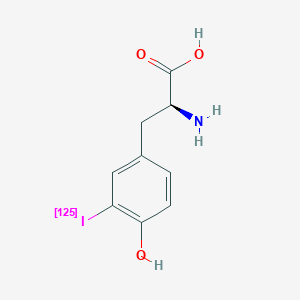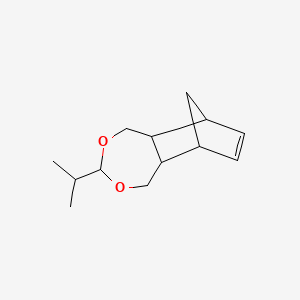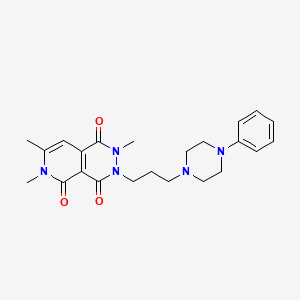
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazine ring with a piperazine moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Functional Group Modifications: Various functional groups such as methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure.
Pharmacology: Studies may investigate its interactions with biological targets.
Materials Science: Its properties may be utilized in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Piperazine Derivatives: Compounds featuring the piperazine moiety.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is unique due to its combination of pyridazine and piperazine structures, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
164071-40-3 |
|---|---|
Molekularformel |
C23H29N5O3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2,6,7-trimethyl-3-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,4-d]pyridazine-1,4,5-trione |
InChI |
InChI=1S/C23H29N5O3/c1-17-16-19-20(22(30)24(17)2)23(31)28(25(3)21(19)29)11-7-10-26-12-14-27(15-13-26)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 |
InChI-Schlüssel |
PLBKDUQINCDKSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(N(C2=O)C)CCCN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


